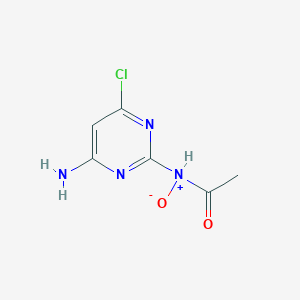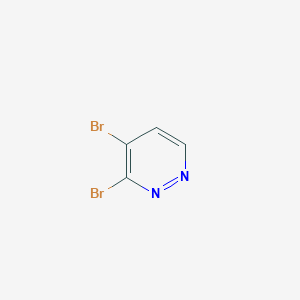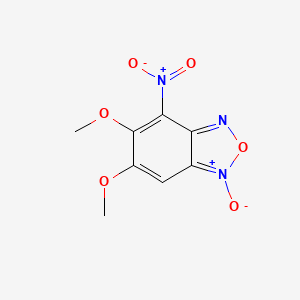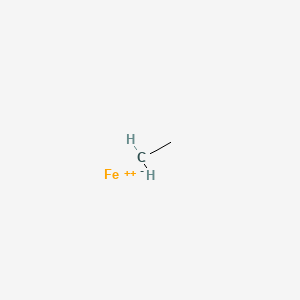![molecular formula C12H22N2O2 B14296283 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one CAS No. 114125-60-9](/img/structure/B14296283.png)
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring, an acetyl group, and a dimethylamino methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
化学反応の分析
Types of Reactions
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The dimethylamino methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylamino methyl group may facilitate binding to enzymes or receptors, influencing biochemical pathways. The acetyl group can also play a role in modulating the compound’s activity and stability.
類似化合物との比較
Similar Compounds
1-Acetyl-3-[(methylamino)methyl]-5-propylpyrrolidin-2-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-Acetyl-3-[(ethylamino)methyl]-5-propylpyrrolidin-2-one: Contains an ethylamino group.
1-Acetyl-3-[(propylamino)methyl]-5-propylpyrrolidin-2-one: Features a propylamino group.
Uniqueness
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one is unique due to the presence of the dimethylamino methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs
特性
CAS番号 |
114125-60-9 |
|---|---|
分子式 |
C12H22N2O2 |
分子量 |
226.32 g/mol |
IUPAC名 |
1-acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-11-7-10(8-13(3)4)12(16)14(11)9(2)15/h10-11H,5-8H2,1-4H3 |
InChIキー |
VAJUIBSLQYTYLD-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC(C(=O)N1C(=O)C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)


![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)

![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)



![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
